

Chemical properties of Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

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Compound of Interest

Compound Name:	Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
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An In-Depth Technical Guide to **Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate**: Properties, Synthesis, and Applications

Introduction

Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a substituted piperidine derivative of significant interest to the fields of medicinal chemistry and organic synthesis. Its structure incorporates three key features: a piperidine ring, a common scaffold in numerous pharmaceuticals; an N-benzyl-carboxylate (Cbz) protecting group, which offers stability and selective removal; and an ethyl acetate side chain at the 3-position, providing a versatile handle for further chemical modification. This combination makes the compound a valuable intermediate for constructing more complex molecules, particularly in the discovery of novel therapeutics. The N-benzyl piperidine (N-BP) motif is frequently used by medicinal chemists to adjust efficacy and physicochemical properties in drug development, as it can participate in crucial cation-π interactions with target proteins.^[1]

This guide provides a comprehensive technical overview of **Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate**, detailing its chemical and physical properties, plausible synthetic routes, core reactivity, and its strategic application as a building block in drug design. The information is curated for researchers, scientists, and drug development professionals seeking to leverage this molecule in their synthetic programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in research and development.

Chemical Identity and Properties

The properties of **Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate** are summarized below. Data for closely related isomers and analogues are included for comparative context.

Property	Value	Source
IUPAC Name	Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate	-
Synonyms	N-Cbz-3-piperidineacetic acid ethyl ester	-
Molecular Formula	C ₁₇ H ₂₃ NO ₄	[2]
Molecular Weight	305.37 g/mol	[2]
CAS Number	80221-26-7 (for the 4-substituted isomer)	[2]
Appearance	Expected to be a colorless oil or a white to pale yellow solid	[3] [4]

Computed Physicochemical Data

Computational models provide valuable insights into the druglike properties of a molecule. The following data is for the closely related isomer, Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate.

Parameter	Value	Significance in Drug Discovery	Source
Topological Polar Surface Area (TPSA)	55.84 Å ²	Influences membrane permeability and oral bioavailability.	[2]
LogP (Octanol-Water Partition Coeff.)	2.9884	Measures lipophilicity, affecting absorption and distribution.	[2]
Hydrogen Bond Acceptors	4	Affects solubility and binding interactions.	[2]
Hydrogen Bond Donors	0	Affects solubility and binding interactions.	[2]
Rotatable Bonds	5	Influences conformational flexibility and binding affinity.	[2]

Anticipated Spectroscopic Characterization

While a definitive spectrum for this specific compound is not publicly available, its structure allows for the confident prediction of its key spectroscopic features.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to:
 - Aromatic protons of the benzyl group ($\delta \approx 7.3$ ppm).
 - A singlet for the benzylic methylene (CH_2) protons ($\delta \approx 5.1$ ppm).
 - A quartet for the ethyl ester's OCH_2 protons ($\delta \approx 4.1$ ppm).
 - Complex multiplets for the piperidine ring protons ($\delta \approx 1.5\text{-}4.0$ ppm).
 - A doublet for the side-chain CH_2 protons adjacent to the carbonyl ($\delta \approx 2.4$ ppm).
 - A triplet for the ethyl ester's methyl (CH_3) protons ($\delta \approx 1.2$ ppm).

- ^{13}C NMR: The carbon spectrum would reveal signals for the two carbonyl carbons (ester and carbamate, $\delta \approx 170\text{-}175$ ppm and $\delta \approx 155$ ppm, respectively), aromatic carbons ($\delta \approx 127\text{-}137$ ppm), and the aliphatic carbons of the piperidine ring and side chains.
- Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak $[\text{M}]^+$ corresponding to its molecular weight. Common fragmentation patterns would include the loss of the benzyl group or cleavage of the ester side chain.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the carbamate ($\approx 1690\text{-}1710\text{ cm}^{-1}$) and the ester ($\approx 1730\text{-}1750\text{ cm}^{-1}$), as well as C-O stretching and aromatic C-H bands.

Caption: Structure of **Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate**.

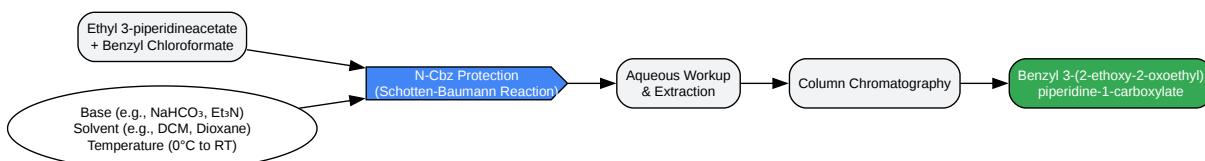
Synthesis and Reactivity

The synthetic utility of this compound stems from its straightforward preparation and the predictable reactivity of its functional groups.

Plausible Synthetic Pathway

A logical and efficient synthesis involves the N-protection of a pre-existing piperidine-3-acetic acid ester. The carbobenzyloxy (Cbz) group is an ideal choice for protecting the piperidine nitrogen due to its stability under a wide range of conditions and its clean removal via hydrogenolysis.

Workflow: N-Cbz Protection of Ethyl 3-piperidineacetate



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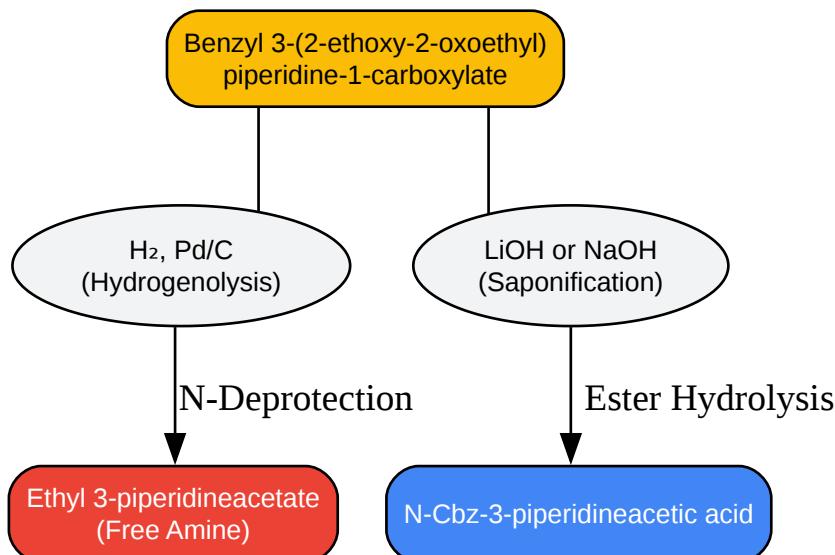
Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol:

- Dissolution: Dissolve ethyl 3-piperidineacetate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
- Basification: Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO_3 , 2.0-3.0 eq), to the reaction mixture and cool to 0°C in an ice bath. The purpose of the base is to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
- Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the stirred mixture, maintaining the temperature at 0°C. The slow addition is critical to control the exothermic reaction and prevent side product formation.
- Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours.^[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, separate the organic layer. If a water-miscible solvent was used, extract the aqueous phase with a solvent like ethyl acetate. Wash the combined organic layers with water and brine to remove inorganic salts.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure title compound.

Core Reactivity and Chemical Transformations

This molecule is a versatile intermediate precisely because its functional groups can be manipulated selectively.



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Caption: Key transformations of the title compound.

- N-Cbz Deprotection (Hydrogenolysis): The Cbz group is readily cleaved by catalytic hydrogenation.^[6]
 - Protocol: The compound is dissolved in a solvent like ethanol or methanol, a palladium on carbon catalyst (Pd/C, 5-10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (from a balloon or in a pressure vessel). The reaction is typically complete within a few hours at room temperature. Filtration through Celite to remove the catalyst yields the deprotected piperidine, with toluene and carbon dioxide as the only byproducts. This clean reaction makes it a preferred method in multi-step syntheses.
- Ester Hydrolysis (Saponification): The ethyl ester can be converted to the corresponding carboxylic acid using a base.
 - Protocol: The ester is treated with an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a polar solvent like tetrahydrofuran (THF) or methanol.^[7] The reaction is often heated to ensure complete conversion. Acidification of the reaction mixture then protonates the carboxylate salt, allowing for extraction of the free carboxylic acid. This acid is a key intermediate for forming amides via coupling reactions.^[8]

Application in Medicinal Chemistry and Drug Development

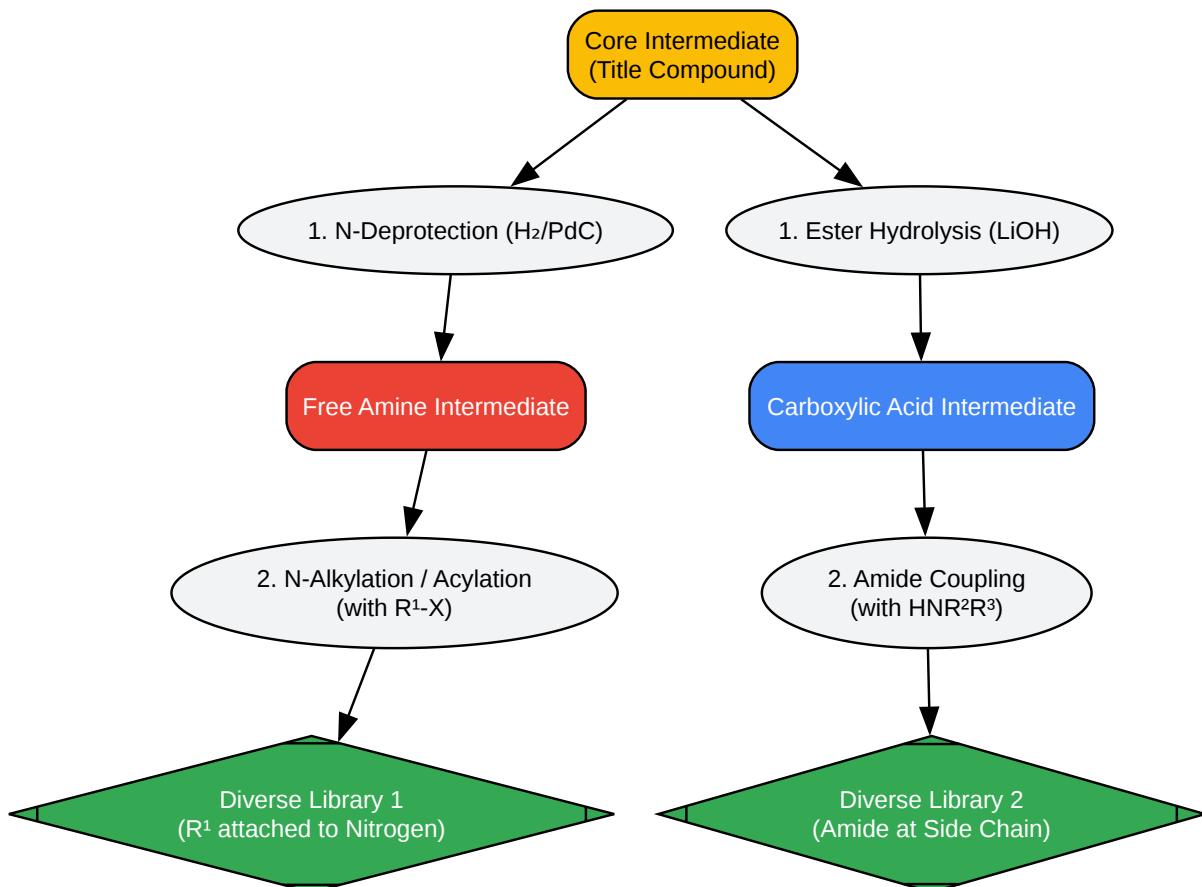
The strategic value of **Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate** lies in its role as a scaffold for building libraries of drug candidates.

The Privileged Piperidine Scaffold

Piperidine is one of the most ubiquitous heterocyclic scaffolds found in approved drugs.[9] Its saturated, six-membered ring structure provides a three-dimensional geometry that can effectively orient substituents to interact with biological targets. Introducing chirality and specific substitution patterns on the piperidine ring can modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[9]

A Gateway to Molecular Diversity

This compound serves as an excellent starting point for diversification. The two primary functional handles—the protected nitrogen and the ester side chain—can be deprotected and functionalized in a controlled sequence.



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Caption: Elaboration of the core scaffold in drug discovery.

- Pathway A (N-Functionalization): First, the Cbz group is removed. The resulting secondary amine can then be reacted with a wide variety of alkyl halides, acyl chlorides, or sulfonyl chlorides to install diverse functionalities (R¹ group) on the nitrogen atom.
- Pathway B (Side-Chain Functionalization): First, the ethyl ester is hydrolyzed to the carboxylic acid. This acid can then be coupled with a library of amines (HNR²R³) using standard peptide coupling reagents (e.g., EDC, HOBr) to generate a diverse set of amides. [8]

By pursuing these orthogonal synthetic routes, researchers can rapidly generate a large number of analogues for structure-activity relationship (SAR) studies, optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage are essential to ensure safety and maintain the compound's integrity. The following guidelines are based on safety data for structurally similar compounds.[10][11][12]

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[10][11]
- Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust or vapors. Wash hands thoroughly after handling. In case of accidental contact, flush the affected area with copious amounts of water.[12][13]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][12] For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended to prevent degradation.[3]
- Stability and Incompatibilities: The compound is stable under normal storage conditions.[10] It is incompatible with strong oxidizing agents.[10][11] Avoid exposure to moisture, as this can lead to slow hydrolysis of the ester and carbamate groups.

Conclusion

Benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a well-defined and highly versatile synthetic intermediate. Its value is derived from the strategic combination of a privileged piperidine core, a robust and selectively removable N-protecting group, and a readily modifiable ester side chain. The predictable reactivity of these functional groups allows for controlled, sequential modifications, making it an ideal building block for generating diverse molecular libraries in the pursuit of new drug candidates. This guide provides the foundational knowledge required for its effective synthesis, handling, and strategic implementation in advanced chemical research.

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References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. N-Cbz-2-piperidineacetic acid | 137428-09-2 | Benchchem [benchchem.com]
- 9. thieme-connect.de [thieme-connect.de]
- 10. fishersci.es [fishersci.es]
- 11. fishersci.com [fishersci.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. combi-blocks.com [combi-blocks.com]
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